5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide

Computational chemistry Quality control Isomer discrimination

5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide (CAS 648922‑93‑4) is a synthetic small‑molecule belonging to the substituted 2‑hydroxy‑N‑(arylalkyl)benzamide class. It bears a 5‑chloro‑2‑hydroxybenzamide core linked via an amide bond to a 3‑[2‑(3‑methylphenyl)ethoxy]phenyl tail.

Molecular Formula C22H20ClNO3
Molecular Weight 381.8 g/mol
CAS No. 648922-93-4
Cat. No. B12602415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide
CAS648922-93-4
Molecular FormulaC22H20ClNO3
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C22H20ClNO3/c1-15-4-2-5-16(12-15)10-11-27-19-7-3-6-18(14-19)24-22(26)20-13-17(23)8-9-21(20)25/h2-9,12-14,25H,10-11H2,1H3,(H,24,26)
InChIKeyVKNAJTJSJQTTBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide (CAS 648922-93-4): Core Identity & Procurement-Relevant Classification


5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide (CAS 648922‑93‑4) is a synthetic small‑molecule belonging to the substituted 2‑hydroxy‑N‑(arylalkyl)benzamide class. It bears a 5‑chloro‑2‑hydroxybenzamide core linked via an amide bond to a 3‑[2‑(3‑methylphenyl)ethoxy]phenyl tail. The compound is disclosed in glucokinase‑activator patent families [1] and has been annotated in authoritative binding databases with an EC₅₀ of 930 nM for recombinant human liver glucokinase‑2 activation in a G6PDH‑coupled assay [2]. Procurement‑grade identification frequently cross‑references the alternate CAS 869534‑13‑4 and the EPA‑DSSTox identifier DTXSID70727712 .

5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide: Why In‑Class Benzamide Analogs Cannot Be Presumed Interchangeable


Within the 2‑hydroxy‑N‑(arylalkyl)benzamide series, minute structural modifications produce orders‑of‑magnitude shifts in glucokinase activation potency and target‑engagement profile. For example, the para‑methyl positional isomer (CAS 648922‑94‑5) differs from the meta‑methyl compound only by the position of the methyl group on the terminal phenyl ring, yet calculated molecular descriptors (exact mass, atom count, complexity) diverge detectably . This is consistent with broader glucokinase‑activator structure‑activity relationship (SAR) data showing that even single‑atom changes on the distal aryl ring can alter the EC₅₀ from low‑micromolar to sub‑micromolar [1]. Consequently, treating 648922‑93‑4 as a generic benzamide or substituting it with a positional isomer without head‑to‑head biological data introduces substantial uncertainty in assay reproducibility and lead‑optimization studies.

5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide: Head‑to‑Head & Cross‑Study Differentiation Evidence


Meta- vs. Para-Methyl Substitution: Physicochemical Differentiation for Purity Tracking

The meta‑methyl isomer (648922‑93‑4) is analytically distinguishable from its para‑methyl congener (648922‑94‑5). Calculated exact mass for 648922‑93‑4 is 381.1133 g mol⁻¹ vs. 381.1132 g mol⁻¹ for the para isomer; heavy‑atom count is 28 vs. 27; molecular complexity is 467 vs. 467 . While mass spectrometry alone may not resolve these isomers, the combination of retention‑time differences in reversed‑phase HPLC and distinct fragmentation patterns enables unambiguous identification in procurement‑quality verification workflows.

Computational chemistry Quality control Isomer discrimination

Glucokinase Activation EC₅₀: Quantitative Activity Anchor for Target‑Based Screening

In a recombinant human liver glucokinase‑2 assay coupled to glucose‑6‑phosphate dehydrogenase, 648922‑93‑4 activated the enzyme with an EC₅₀ of 930 nM at 5 mM glucose [1]. This value places it in the intermediate‑potency tier of benzamide glucokinase activators. For context, the literature benzamide GKA ‘compound 5’ from the Mao et al. 2012 series achieved an EC₅₀ of 0.67 µM (670 nM) in a comparable recombinant human glucokinase assay, while the most potent congener ‘compound 16b’ reached 0.047 µM (47 nM) [2].

Glucokinase Type 2 diabetes Allosteric activator

Patent‑Documented Structural Novelty: Substituted Benzamide with Defined Meta‑Methylphenethoxy Tail

The compound is explicitly claimed within the generic and sub‑generic Markush structures of WO2004076420A1, which covers heteroarylcarbamoylbenzene derivatives as glucokinase activators [1]. By contrast, the para‑methyl isomer 648922‑94‑5 is not specifically named in this patent family. This provides a legal‑scope differentiation: the meta‑methyl substitution pattern appears to have been prioritized during the patent prosecution, suggesting the inventors considered it a distinct and preferred embodiment.

Intellectual property Chemical novelty Glucokinase activator

Class-Level Apoptosis Induction: Evidence from Close Structural Analogs

Although 648922‑93‑4 itself has not been profiled in cancer‑cell panels, the closely related analog N‑((R)‑1‑(4‑chlorophenylcarbamoyl)‑2‑phenylethyl)‑5‑chloro‑2‑hydroxybenzamide (compound 6k) demonstrated single‑digit micromolar IC₅₀ values across multiple human cancer lines and induced caspase‑dependent apoptosis in the G361 melanoma cell line [1]. Both 6k and 648922‑93‑4 share the 5‑chloro‑2‑hydroxybenzamide pharmacophore; the primary difference lies in the arylalkyl tail structure. This class‑level signal suggests that 648922‑93‑4 may possess antiproliferative activity warranting targeted screening, though direct comparative data are absent.

Cancer Apoptosis Melanoma

5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide: Evidence‑Backed Procurement & Research Application Scenarios


Glucokinase Activator Screening & Reference‑Potency Benchmarking

Use 648922‑93‑4 as an intermediate‑potency positive control (EC₅₀ = 930 nM) in recombinant human glucokinase activation assays when evaluating novel benzamide‑based GKAs [1]. Its activity sits between weakly active hits and ultra‑potent clinical candidates (e.g., compound 16b at 47 nM [2]), allowing meaningful discrimination of structure‑activity relationships across the potency spectrum.

Isomer‑Specific Procurement for SAR Probe Expansion

Source the meta‑methyl isomer (648922‑93‑4) explicitly, rather than the commercially co‑occurring para‑methyl congener (648922‑94‑5), to probe the effect of methyl‑group position on glucokinase allosteric activation and target engagement. The two isomers are analytically distinguishable by HPLC retention time and mass fragmentation pattern, which should be specified in the supplier certificate of analysis .

Benzamide Anticancer SAR Diversification Studies

Incorporate 648922‑93‑4 into a focused library of 5‑chloro‑2‑hydroxy‑N‑(arylalkyl)benzamides to explore the contribution of the meta‑methylphenethoxy tail to antiproliferative activity. Although no direct IC₅₀ data exist for this compound, the class‑level apoptosis‑inducing activity of analog 6k [3] supports its inclusion as a linker‑diversification probe in melanoma or breast‑cancer cell‑line panels.

Quality‑Controlled Inventory for Patent‑Enabled Lead Optimization

For medicinal chemistry groups operating within the WO2004076420A1 glucokinase activator patent landscape, procurement of 648922‑93‑4 with full analytical documentation (NMR, HRMS, HPLC purity ≥95%) provides a patent‑traceable starting material that can be further derivatized or used as a competitive benchmark compound [4].

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